

# Application Note: Mass Spectrometry Fragmentation Analysis of 5-Ethyl-2,2- dimethyloctane

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## Compound of Interest

Compound Name: **5-Ethyl-2,2-dimethyloctane**

Cat. No.: **B14556699**

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## Abstract

This document outlines the predicted electron ionization (EI) mass spectrometry fragmentation pattern of **5-Ethyl-2,2-dimethyloctane** (C<sub>12</sub>H<sub>26</sub>). As a branched-chain alkane, its fragmentation is primarily governed by the stability of the resulting carbocations, with preferential cleavage at the points of branching. This note provides a detailed protocol for acquiring the mass spectrum of this compound and a theoretical framework for interpreting the resulting data. The information is intended for researchers in organic chemistry, analytical chemistry, and drug development who utilize mass spectrometry for structural elucidation.

## Introduction

**5-Ethyl-2,2-dimethyloctane** is a saturated hydrocarbon with a molecular weight of 170.33 g/mol. [1][2][3] Its structure contains two key branching points: a quaternary carbon at the 2-position and a tertiary carbon at the 5-position. In electron ionization mass spectrometry, the initial ionization event forms a molecular ion (M+•) which is often unstable for highly branched alkanes and undergoes rapid fragmentation. [4][5][6][7] The fragmentation pathways are dominated by cleavages at the C-C bonds adjacent to these branch points, as this leads to the formation of more stable tertiary and secondary carbocations. [7][8][9][10] The loss of the largest substituent at a branch is generally favored. [5][11] Consequently, the resulting mass spectrum is characterized by a series of fragment ions rather than a prominent molecular ion peak.

## Predicted Fragmentation Pattern

The molecular ion of **5-Ethyl-2,2-dimethyloctane** is predicted to be of low abundance or absent. The major fragmentation pathways are expected to be:

- $\alpha$ -Cleavage at the C2 position: This involves the cleavage of the C2-C3 bond, leading to the formation of a highly stable tert-butyl cation at m/z 57. This ion is anticipated to be one of the most abundant, if not the base peak, in the spectrum. The corresponding radical would be C8H17 $\cdot$ .
- $\alpha$ -Cleavage at the C5 position: Cleavage of the bonds around the tertiary carbon at position 5 will also lead to significant fragments.
  - Loss of a propyl radical (CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>) results in a secondary carbocation at m/z 127.
  - Loss of an ethyl radical (CH<sub>2</sub>CH<sub>3</sub>) from the substituent results in a secondary carbocation at m/z 141.
  - Loss of a butyl radical (CH<sub>2</sub>CH<sub>2</sub>C(CH<sub>3</sub>)<sub>3</sub>) results in a secondary carbocation at m/z 85.
- Other Alkyl Fragments: A series of smaller alkyl and alkenyl cations will also be observed, corresponding to further fragmentation events. These typically appear at m/z values of 29 (C<sub>2</sub>H<sub>5</sub> $^+$ ), 43 (C<sub>3</sub>H<sub>7</sub> $^+$ ), and 71 (C<sub>5</sub>H<sub>9</sub> $^+$ ).[12]

## Experimental Protocol

This protocol describes the setup for acquiring a mass spectrum of **5-Ethyl-2,2-dimethyloctane** using a standard gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization source.

### 1. Sample Preparation:

- Prepare a 100 ppm solution of **5-Ethyl-2,2-dimethyloctane** in a volatile organic solvent such as hexane or dichloromethane.
- Vortex the solution to ensure homogeneity.

### 2. GC-MS Instrumentation:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Ion Source: Electron Ionization (EI).
- Analyzer: Quadrupole.

### 3. Chromatographic Conditions:

- Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m) or equivalent non-polar capillary column.
- Injector Temperature: 250°C.
- Injection Volume: 1  $\mu$ L.
- Split Ratio: 50:1.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
  - Initial temperature: 50°C, hold for 2 minutes.
  - Ramp: 10°C/min to 280°C.
  - Final hold: 5 minutes at 280°C.

### 4. Mass Spectrometer Conditions:

- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Electron Energy: 70 eV.
- Mass Range: m/z 20-250.
- Scan Rate: 2 scans/sec.
- Solvent Delay: 3 minutes.

### 5. Data Analysis:

- Identify the chromatographic peak corresponding to **5-Ethyl-2,2-dimethyloctane**.
- Extract the mass spectrum from the apex of the peak.
- Identify the molecular ion (if present) and major fragment ions.
- Compare the obtained spectrum with a library database (e.g., NIST, Wiley) if available, and with the predicted fragmentation pattern.

## Predicted Quantitative Data

The following table summarizes the predicted major ions and their corresponding m/z values for the mass spectrum of **5-Ethyl-2,2-dimethyloctane**. The relative abundance is a prediction

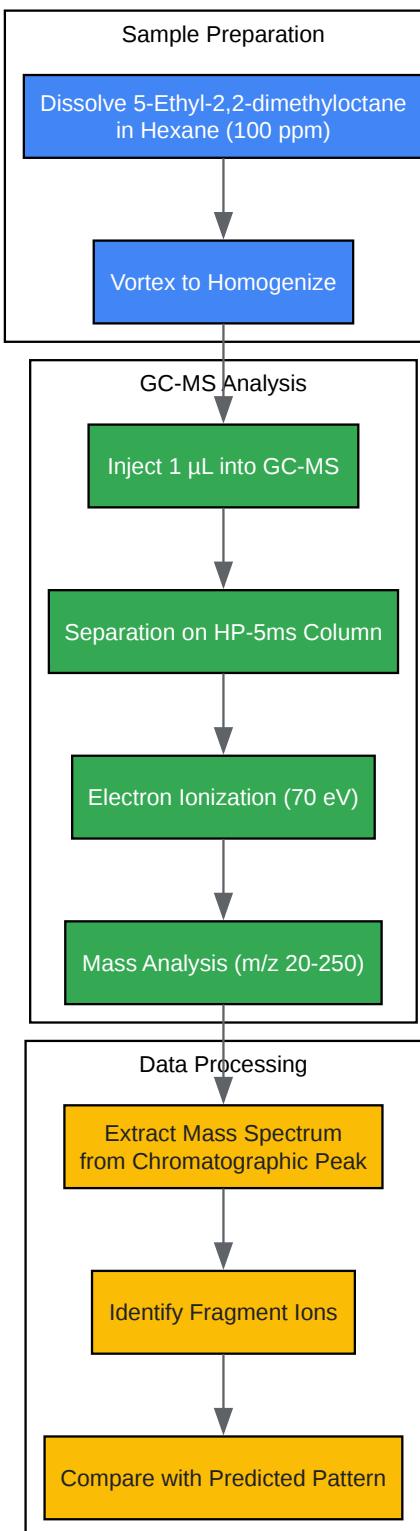
based on general fragmentation rules for branched alkanes.

m/z	Proposed Ion Structure	Fragmentation Pathway	Predicted Relative Abundance
170	$[C_{12}H_{26}]^{+}\bullet$	Molecular Ion	Low / Absent
141	$[M - C_{2}H_5]^{+}$	Loss of an ethyl radical from C5	Moderate
127	$[M - C_{3}H_7]^{+}$	Loss of a propyl radical from C5	Moderate
113	$[M - C_{4}H_9]^{+}$	Loss of a tert-butyl radical from C2	High
85	$[C_6H_{13}]^{+}$	Cleavage at C5 with loss of a $C_6H_{13}$ radical	Moderate
71	$[C_5H_{11}]^{+}$	General alkane fragmentation	Moderate
57	$[C_4H_9]^{+}$	tert-butyl cation from cleavage at C2	High (likely Base Peak)
43	$[C_3H_7]^{+}$	General alkane fragmentation	High
29	$[C_2H_5]^{+}$	General alkane fragmentation	Moderate

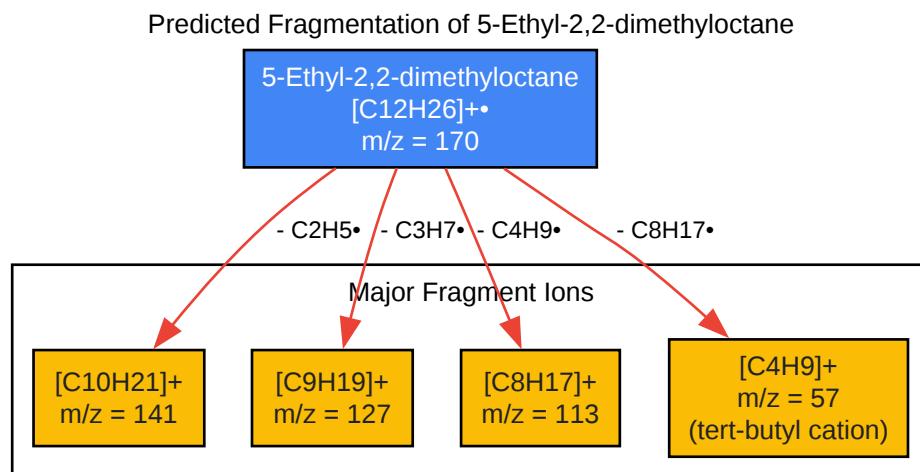
## Visualizations

The following diagrams illustrate the logical workflow for the analysis and the predicted fragmentation pathways.

## Experimental Workflow for Mass Spectrometry Analysis

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Caption: Experimental workflow for the GC-MS analysis of **5-Ethyl-2,2-dimethyloctane**.



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Caption: Predicted major fragmentation pathways for **5-Ethyl-2,2-dimethyloctane**.

## Conclusion

The mass spectrum of **5-Ethyl-2,2-dimethyloctane** is predicted to be dominated by fragment ions resulting from cleavages at the C2 and C5 branch points. The formation of the stable tert-butyl cation (m/z 57) is expected to be a major fragmentation pathway, likely resulting in the base peak. The molecular ion peak at m/z 170 is expected to be of very low intensity or entirely absent. This application note provides a robust framework for the experimental determination and theoretical interpretation of the mass spectrum of this compound, which can be extended to other highly branched alkanes.

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